

formulation of 1,6-Dihydroxy-2-chlorophenazine for research applications

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Compound of Interest

Compound Name: 1,6-Dihydroxy-2-chlorophenazine

Cat. No.: B15581545

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Application Notes and Protocols for 1,6-Dihydroxy-2-chlorophenazine

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Introduction

1,6-Dihydroxy-2-chlorophenazine is a novel phenazine antibiotic exhibiting potent, broad-spectrum antifungal activity.[1][2] Isolated from the fermentation broth of a *Streptosporangium* species, this chlorinated phenazine derivative has shown significant inhibitory effects against various dermatophytes and *Candida* species in vitro.[1][2] Phenazine compounds, as a class, are recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties, which are dictated by the functional groups on the phenazine core.[3][4] The presence of hydroxyl and chloro- groups on the **1,6-Dihydroxy-2-chlorophenazine** structure is anticipated to contribute to its bioactivity.

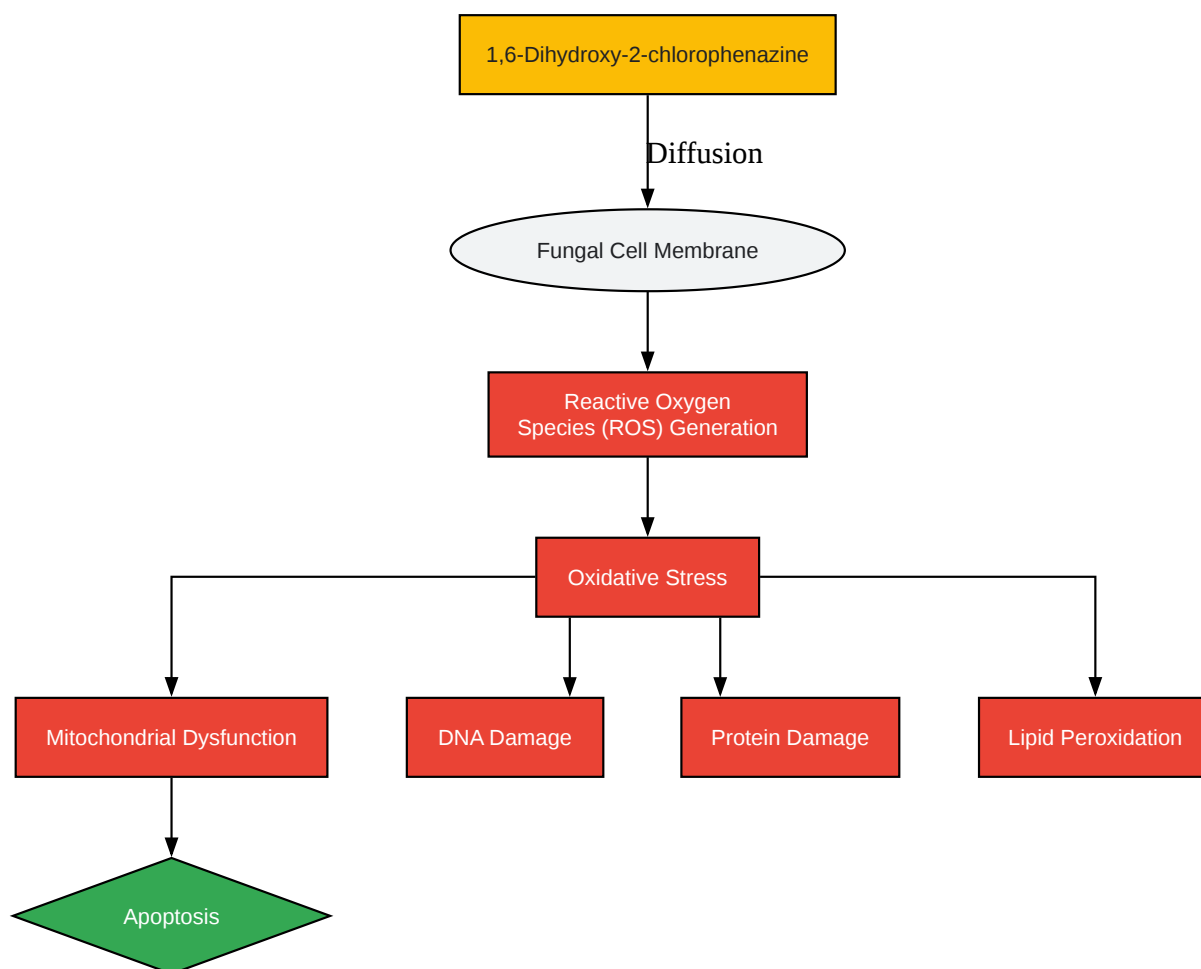
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the antifungal properties and potential therapeutic applications of **1,6-Dihydroxy-2-chlorophenazine**. The provided methodologies are based on established standards for antimicrobial susceptibility testing and cytotoxicity assays.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|--|--------------------------------|
| IUPAC Name | 2-chlorophenazine-1,6-diol | [2] |
| Molecular Formula | C ₁₂ H ₇ ClN ₂ O ₂ | [2] |
| Molecular Weight | 246.65 g/mol | [2] |
| Appearance | Yellowish solid (typical for phenazines) | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General property of phenazines |

Putative Mechanism of Action

The antifungal mechanism of many phenazine compounds is believed to be multifactorial, primarily involving the generation of reactive oxygen species (ROS). This leads to oxidative stress, subsequent damage to cellular components, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) in fungal cells. The lipophilic nature of the phenazine core likely facilitates its passage through the fungal cell membrane.



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Caption: Putative signaling pathway for **1,6-Dihydroxy-2-chlorophenazine**-induced apoptosis in fungal cells.

Application: In Vitro Antifungal Susceptibility Testing

The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of **1,6-Dihydroxy-2-chlorophenazine** against pathogenic yeasts and molds.

Quantitative Data Summary

While the broad-spectrum antifungal activity of **1,6-Dihydroxy-2-chlorophenazine** has been reported, specific MIC values are not widely available in the literature.[1][2] The following tables are provided as templates for researchers to populate with their own experimental data generated using the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of **1,6-Dihydroxy-2-chlorophenazine**

| Fungal Species | Strain ID | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | MIC Range (µg/mL) |
|-----------------------------|------------------|---------------------------|---------------------------|-------------------|
| Candida albicans | ATCC 90028 | | | |
| Candida glabrata | ATCC 90030 | | | |
| Trichophyton rubrum | Clinical Isolate | | | |
| Trichophyton mentagrophytes | Clinical Isolate | | | |
| Aspergillus fumigatus | ATCC 204305 | | | |
| (Other) | | | | |

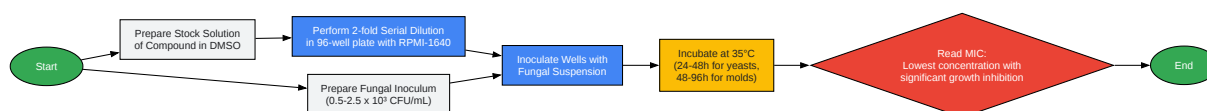
Table 2: Minimum Fungicidal Concentration (MFC) of **1,6-Dihydroxy-2-chlorophenazine**

| Fungal Species | Strain ID | MFC (µg/mL) |
|-----------------------------|------------------|-------------|
| Candida albicans | ATCC 90028 | |
| Candida glabrata | ATCC 90030 | |
| Trichophyton rubrum | Clinical Isolate | |
| Trichophyton mentagrophytes | Clinical Isolate | |
| Aspergillus fumigatus | ATCC 204305 | |
| (Other) | | |

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38 adapted)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.



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Caption: Experimental workflow for the Broth Microdilution Assay.

Materials:

- **1,6-Dihydroxy-2-chlorophenazine**
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microplates
- Fungal isolates (e.g., *Candida albicans*, *Trichophyton rubrum*)
- Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or McFarland standards
- 35°C incubator

Methodology:

- Preparation of Compound Stock Solution:
 - Dissolve **1,6-Dihydroxy-2-chlorophenazine** in DMSO to a final concentration of 1 mg/mL.
 - Further dilutions should be made in RPMI-1640 medium. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.
- Preparation of Fungal Inoculum:
 - For yeasts, subculture the isolate on SDA and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
 - For molds, grow the isolate on PDA for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard and dilute in RPMI-1640 to the final inoculum concentration.
- Microplate Preparation and Serial Dilution:
 - Add 100 μ L of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
 - Add 200 μ L of the working solution of the compound to well 1.
 - Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 μ L from well 10.
 - Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
- Inoculation and Incubation:
 - Add 100 μ L of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 μ L.

- Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-96 hours for molds.
- MIC Determination:
 - The MIC is the lowest concentration of the compound at which there is a significant ($\geq 50\%$ for azoles and most compounds, or 100% for amphotericin B-like compounds) inhibition of visible growth compared to the growth control well.^[5]

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This protocol is a follow-up to the MIC assay to determine if the compound is fungicidal or fungistatic.

Methodology:

- Subculturing:
 - Following MIC determination, take a 10-20 μL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
 - Spot the aliquot onto a fresh SDA or PDA plate.
- Incubation:
 - Incubate the plates at 35°C for 24-72 hours, or until growth is clearly visible in the growth control spot.
- MFC Determination:
 - The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, which corresponds to a $\geq 99.9\%$ reduction in CFU/mL from the initial inoculum.

Application: In Vitro Mammalian Cell Cytotoxicity Assay

It is crucial to assess the potential toxicity of any new antimicrobial agent against mammalian cells. The following protocol describes a standard MTT assay to determine the cytotoxic concentration (CC₅₀) of **1,6-Dihydroxy-2-chlorophenazine**.

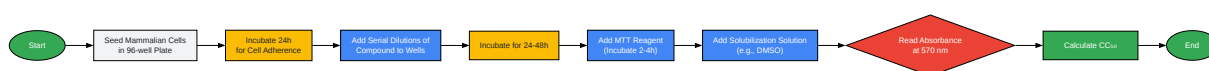
Quantitative Data Summary

Table 3: Cytotoxicity of **1,6-Dihydroxy-2-chlorophenazine** against Mammalian Cell Lines

| Cell Line | Cell Type | CC ₅₀ (µg/mL) |
|-----------|--------------------------------|--------------------------|
| HEK293 | Human Embryonic Kidney | |
| HepG2 | Human Hepatocellular Carcinoma | |
| A549 | Human Lung Carcinoma | |

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is indicative of cell viability.



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Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Materials:

- Mammalian cell line (e.g., HEK293, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Sterile 96-well flat-bottom microplates
- **1,6-Dihydroxy-2-chlorophenazine** stock solution in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Microplate reader

Methodology:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **1,6-Dihydroxy-2-chlorophenazine** in complete medium from the DMSO stock.
 - Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
 - Incubate the plate for 24 or 48 hours.
- MTT Addition and Solubilization:
 - Add 20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Reading and Analysis:
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - The CC₅₀ value (the concentration that reduces cell viability by 50%) can be determined by plotting a dose-response curve and using non-linear regression analysis.

Disclaimer

The information and protocols provided are for research purposes only and are not intended for diagnostic or therapeutic use. Researchers should handle **1,6-Dihydroxy-2-chlorophenazine** with appropriate laboratory safety precautions. The experimental conditions, particularly incubation times and inoculum sizes, may need to be optimized for specific fungal strains or cell lines.

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